molecular formula C11H16N2O3S B3147647 2-Methoxy-5-(piperidin-1-ylsulfonyl)pyridine CAS No. 627839-91-2

2-Methoxy-5-(piperidin-1-ylsulfonyl)pyridine

Cat. No. B3147647
M. Wt: 256.32 g/mol
InChI Key: PRHVQVNTOAVEQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-5-(piperidin-1-ylsulfonyl)pyridine is a chemical compound that is part of the piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives, such as 2-Methoxy-5-(piperidin-1-ylsulfonyl)pyridine, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Protodeboronation of alkyl boronic esters utilizing a radical approach has been reported . Paired with a Matteson–CH2–homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .


Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives include hydrogenation, cyclization, cycloaddition, annulation, and amination . The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It involves the oxidative addition of palladium to form a new Pd–C bond and transmetalation, where organic groups are transferred from boron to palladium .

Safety And Hazards

The safety data sheet for Pyridine, a related compound, indicates that it is highly flammable and can cause skin and eye irritation. It is also harmful if swallowed, in contact with skin, or if inhaled . It’s recommended to use only outdoors or in a well-ventilated area, and to wear protective gloves, eye protection, and face protection .

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a significant interest in this field. The future directions could involve the discovery and biological evaluation of potential drugs containing piperidine moiety .

properties

IUPAC Name

2-methoxy-5-piperidin-1-ylsulfonylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c1-16-11-6-5-10(9-12-11)17(14,15)13-7-3-2-4-8-13/h5-6,9H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRHVQVNTOAVEQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)S(=O)(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-5-(piperidin-1-ylsulfonyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-5-(piperidin-1-ylsulfonyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Methoxy-5-(piperidin-1-ylsulfonyl)pyridine
Reactant of Route 3
Reactant of Route 3
2-Methoxy-5-(piperidin-1-ylsulfonyl)pyridine
Reactant of Route 4
Reactant of Route 4
2-Methoxy-5-(piperidin-1-ylsulfonyl)pyridine
Reactant of Route 5
Reactant of Route 5
2-Methoxy-5-(piperidin-1-ylsulfonyl)pyridine
Reactant of Route 6
Reactant of Route 6
2-Methoxy-5-(piperidin-1-ylsulfonyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.